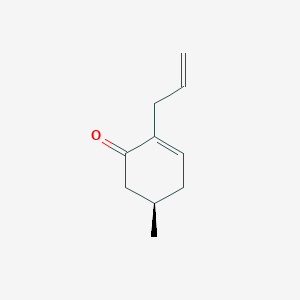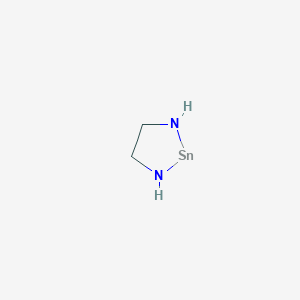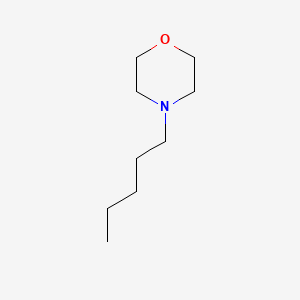![molecular formula C24H17ClO B14750691 (2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone](/img/structure/B14750691.png)
(2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone is an organic compound with a complex structure that includes a chlorophenyl group and a naphthalen-2-ylmethyl group attached to a central phenylmethanone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where a chlorophenyl ketone is reacted with a naphthalen-2-ylmethyl benzene under acidic conditions, often using aluminum chloride as a catalyst. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium amide in liquid ammonia for amination reactions.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Amines or thioethers.
科学研究应用
(2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the production of dyes and pigments.
作用机制
The mechanism of action of (2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
(2-Chlorophenyl)phenylmethanone: A simpler analog with similar chemical properties but lacking the naphthalen-2-ylmethyl group.
Benzofuran derivatives: Compounds with a benzofuran ring that exhibit similar biological activities and are used in similar applications.
Uniqueness
(2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone is unique due to the presence of both chlorophenyl and naphthalen-2-ylmethyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C24H17ClO |
|---|---|
分子量 |
356.8 g/mol |
IUPAC 名称 |
(2-chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone |
InChI |
InChI=1S/C24H17ClO/c25-23-12-6-5-11-22(23)24(26)21-10-4-3-9-20(21)16-17-13-14-18-7-1-2-8-19(18)15-17/h1-15H,16H2 |
InChI 键 |
LDOHFGUNXHDWLN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)CC3=CC=CC=C3C(=O)C4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


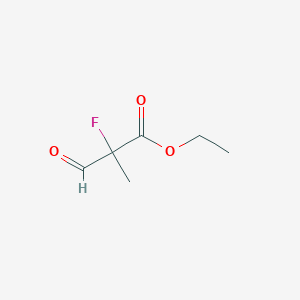
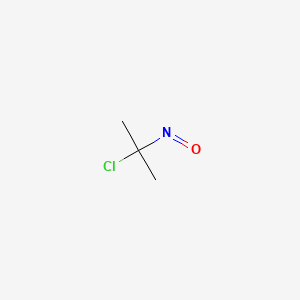
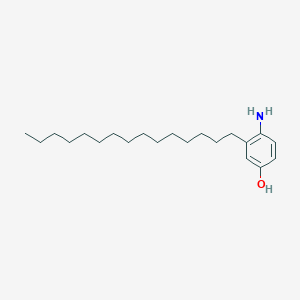
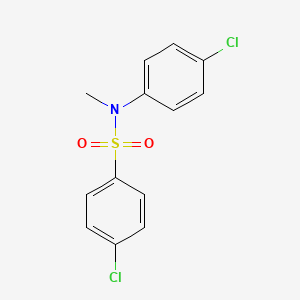
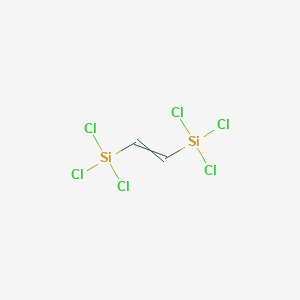
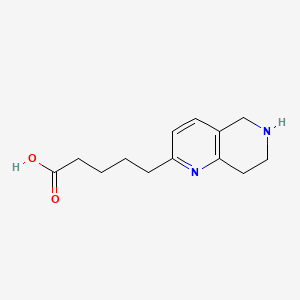
![Tert-butyl (3AR,7AR)-octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B14750663.png)
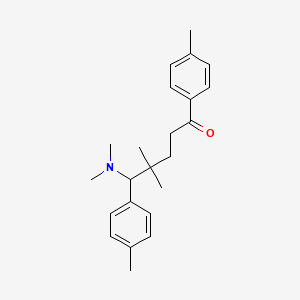
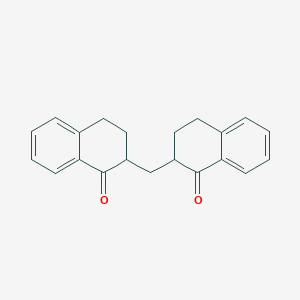
![4-[[4-[[3-(~{tert}-Butylsulfonylamino)-4-Chloranyl-Phenyl]amino]-5-Methyl-Pyrimidin-2-Yl]amino]-2-Fluoranyl-~{n}-(1-Methylpiperidin-4-Yl)benzamide](/img/structure/B14750684.png)
![Bicyclo[5.1.0]oct-3-ene](/img/structure/B14750694.png)
